1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-cyclohexylurea
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Overview
Description
N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-N’-CYCLOHEXYLUREA is a complex organic compound that features a biphenyl group, a thiazole ring, and a cyclohexylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-N’-CYCLOHEXYLUREA typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a biphenyl boronic acid reacts with a halogenated thiazole derivative in the presence of a palladium catalyst.
Formation of the Cyclohexylurea Moiety: The final step involves the reaction of the thiazole-biphenyl intermediate with cyclohexyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-N’-CYCLOHEXYLUREA can undergo various chemical reactions, including:
Oxidation: The thiazole ring can
Properties
Molecular Formula |
C22H23N3OS |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C22H23N3OS/c26-21(23-19-9-5-2-6-10-19)25-22-24-20(15-27-22)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1,3-4,7-8,11-15,19H,2,5-6,9-10H2,(H2,23,24,25,26) |
InChI Key |
AEBKBYSOHBBHLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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